1-(2,5-Dimethylthien-3-yl)ethanamine
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Overview
Description
1-(2,5-Dimethylthien-3-yl)ethanamine is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . It is a derivative of thiophene, characterized by the presence of a thienyl group substituted with two methyl groups at positions 2 and 5, and an ethanamine group at position 3. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 1-(2,5-Dimethylthien-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylthiophene.
Bromination: The thiophene ring is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(2,5-Dimethylthien-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers .
Scientific Research Applications
1-(2,5-Dimethylthien-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthien-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with proteins and enzymes, affecting their function and activity. The exact molecular targets and pathways are still under investigation, but it is believed to modulate protein-protein interactions and enzyme activities .
Comparison with Similar Compounds
1-(2,5-Dimethylthien-3-yl)ethanamine can be compared with other similar compounds, such as:
1-(2,5-Dimethylthien-3-yl)ethanol: This compound has a hydroxyl group instead of an ethanamine group, leading to different chemical properties and reactivity.
2,5-Dimethylthiophene: The parent compound without the ethanamine group, used as a starting material in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVVALGYYCPMEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394296 |
Source
|
Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120350-37-0 |
Source
|
Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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